molecular formula C12H13N3O3S B2494595 N-(4-(2-(ethylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide CAS No. 921865-55-6

N-(4-(2-(ethylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2494595
CAS No.: 921865-55-6
M. Wt: 279.31
InChI Key: VAJRDSUTPRSCSC-UHFFFAOYSA-N
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Description

N-(4-(2-(ethylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a synthetic organic compound designed for research and development applications, particularly in the field of medicinal chemistry. This molecule is built around a core thiazole ring, a privileged scaffold in drug discovery known for its diverse pharmacological potential . The structure is characterized by a furan-2-carboxamide group at the 2-position of the thiazole ring and an N-ethyl acetamide side chain at the 4-position, contributing to its specific physicochemical properties. Compounds featuring the thiazole-furan-carboxamide architecture have demonstrated a broad spectrum of biological activities in preclinical research, suggesting significant research value for this chemical class. Analogous structures have been investigated for their anticancer properties , with mechanisms of action that may include the induction of apoptosis and inhibition of enzymatic activity crucial for cell proliferation . Furthermore, the thiazole ring is a common motif in molecules with antimicrobial activity against various bacterial and fungal strains . The inherent versatility of the thiazole nucleus also makes this compound a valuable intermediate for exploring enzyme inhibition , potentially targeting classes such as phosphotransferases and carbonic anhydrases . The molecular framework allows for further derivatization, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological targets . Researchers can utilize this compound as a key building block in the synthesis of novel chemical entities or as a reference standard in biochemical assays. Please Note: This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-[2-(ethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-2-13-10(16)6-8-7-19-12(14-8)15-11(17)9-4-3-5-18-9/h3-5,7H,2,6H2,1H3,(H,13,16)(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJRDSUTPRSCSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(ethylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide typically involves the reaction of furan-2-carbonyl isothiocyanate with ethylamine, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of organic solvents such as acetonitrile or dimethylformamide (DMF) and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(ethylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-(2-(ethylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes critical for bacterial and fungal cell wall synthesis, leading to cell death. In cancer cells, it may interfere with DNA replication and repair mechanisms, thereby inhibiting cell proliferation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The target compound shares a thiazole-carboxamide scaffold with several analogs, but key differences in substituents influence its properties:

Compound Substituents Molecular Weight Melting Point (°C) Yield Key Functional Groups
Target Compound Ethylamino, furan-2-carboxamide ~370 (estimated) Not reported Not reported Thiazole, carboxamide, acetamide
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide 3-Methoxybenzylamino 371.4 Not reported Not reported Thiazole, furan, methoxybenzyl
N-(4-Fluorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}... 5-Nitro-2-furylmethylene, fluorophenyl Not reported 155–156 53% Nitrofuran, thioxo, thiazolidinone
N-(tert-butyl)-2-(N-arylamido) derivative tert-Butyl, pyridinyl 448.3 Not reported Not reported Pyridine, tert-butyl
Key Observations:
  • Electron-Withdrawing Groups : The nitro-furyl substituent in may increase reactivity but reduce stability compared to the target compound’s simpler furan-carboxamide .
  • Molecular Weight : The target compound’s estimated molecular weight (~370) is comparable to (371.4), suggesting similar pharmacokinetic profiles.

Pharmacological Potential

  • Antimicrobial Activity: Thiazole derivatives with nitro-furyl groups (e.g., ) exhibit antimicrobial properties, but the target compound’s ethylamino group may reduce toxicity compared to nitro substituents .
  • Antitumor Potential: Compounds like and (p-tolylamino derivatives) suggest that thiazole-carboxamides with aromatic substituents may interact with cellular targets such as kinases or proteases .

Biological Activity

N-(4-(2-(ethylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

N 4 2 ethylamino 2 oxoethyl thiazol 2 yl furan 2 carboxamide\text{N 4 2 ethylamino 2 oxoethyl thiazol 2 yl furan 2 carboxamide}

This compound features a thiazole ring, which is known for its diverse biological activities, including anticancer and antibacterial effects. The presence of the furan and carboxamide moieties further enhances its potential therapeutic applications.

Anticancer Activity

Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, derivatives of thiazoles have shown promising results against various cancer cell lines. In a study evaluating the cytotoxicity of thiazole derivatives, compounds with specific substitutions demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin .

Table 1: Cytotoxic Activity of Thiazole Derivatives

CompoundCell LineIC50 (µg/mL)Reference Drug
Compound AA-4311.61 ± 1.92Doxorubicin
Compound BJurkat1.98 ± 1.22Doxorubicin
Compound CHT29<23.30Cisplatin

Case Study : A study conducted on a series of thiazole derivatives revealed that molecular dynamics simulations indicated strong binding interactions with the Bcl-2 protein, suggesting a mechanism for inducing apoptosis in cancer cells . The presence of electron-donating groups was crucial for enhancing cytotoxic activity.

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial activity. Thiazole derivatives have been reported to possess good antibacterial potency against various pathogens, outperforming standard antibiotics like ampicillin and streptomycin .

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
Compound DE. coli0.040 µM
Compound ES. aureus0.012 µg/mL
Compound FStreptococcus pneumoniaeNot effective

Case Study : A recent investigation highlighted the efficacy of thiazole derivatives in inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication . The interaction profile suggested that these compounds could serve as lead candidates for developing new antibacterial agents.

Structure-Activity Relationships (SAR)

The SAR analysis of thiazole-containing compounds has provided insights into the structural features necessary for biological activity. Key findings include:

  • Thiazole Ring : Essential for both anticancer and antimicrobial activities.
  • Substituents : Electron-donating groups at specific positions enhance cytotoxicity and antimicrobial potency.
  • Furan Moiety : Contributes to the overall stability and bioactivity of the compound.

Q & A

Q. What advanced techniques identify metabolites in preclinical models?

  • Methodology :
  • LC-HRMS : Liver microsome incubations (human/rat) with NADPH cofactor.
  • Radiolabeling : 14^{14}C-tracing to track metabolic fate in urine/feces .

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